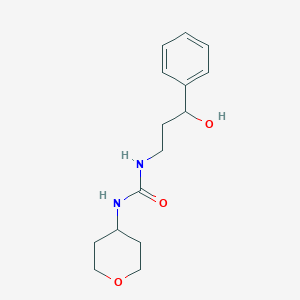

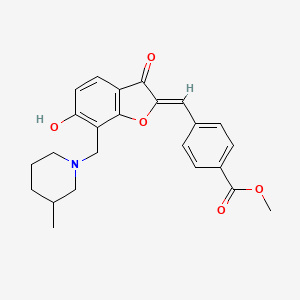

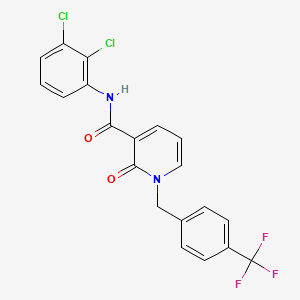

1-(3-hydroxy-3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-hydroxy-3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as HPPU, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Rheology and Morphology Tuning

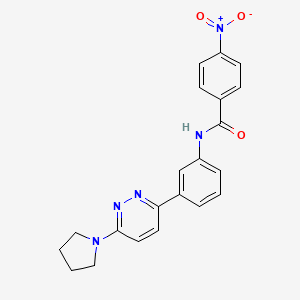

The urea derivative, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the potential of urea compounds in tuning the rheology and morphology of hydrogels. This application is pivotal for creating materials with customizable mechanical properties for various scientific and industrial purposes. The study emphasizes the influence of anions on the physical properties of gels, offering insights into the manipulation of gel characteristics for targeted applications (Lloyd & Steed, 2011).

Synthesis and Complex Formation

N-Hydroxyamide-containing heterocycles showcase the reactivity of urea derivatives in forming complexes, such as iron(III) complexes, under specific conditions. This property is crucial for the development of coordination compounds and their applications in catalysis, material science, and medicinal chemistry (Ohkanda et al., 1993).

Modified Biginelli Reactions

The versatility of 4-Hydroxy-6-methyl-2H-pyran-2-one under modified Biginelli reaction conditions demonstrates the potential of urea derivatives in organic synthesis, particularly in the generation of diverse and complex molecular architectures. This reactivity is fundamental for the synthesis of pharmacologically active compounds and other specialized molecules (Strashilina et al., 2018).

Cardiac Myosin Activation

A specific urea derivative has been identified as a selective cardiac myosin ATPase activator, demonstrating significant activity both in vitro and in vivo. This discovery opens new avenues for the development of therapeutic agents for the treatment of systolic heart failure, highlighting the potential of urea derivatives in medicinal chemistry and drug design (Manickam et al., 2017).

Propiedades

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c18-14(12-4-2-1-3-5-12)6-9-16-15(19)17-13-7-10-20-11-8-13/h1-5,13-14,18H,6-11H2,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMBDQXFVHZWLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)

![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)